molecular formula C11H14N2 B123115 Norchloroepibatidine CAS No. 155322-26-2

Norchloroepibatidine

Cat. No. B123115
M. Wt: 174.24 g/mol
InChI Key: GYACOUGJSVTBRX-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norchloroepibatidine (nAChR agonist) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and medicinal chemistry. The compound is known for its ability to interact with nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in various physiological and biochemical processes in the human body.

Mechanism Of Action

Norchloroepibatidine acts as an agonist of Norchloroepibatidine, which are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. The compound binds to the receptor site of the Norchloroepibatidine, leading to the opening of the ion channel and the influx of cations into the cell. This influx of cations leads to depolarization of the cell membrane, which triggers the release of neurotransmitters and the subsequent activation of downstream signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of Norchloroepibatidine are largely dependent on the specific nAChR subtype that the compound interacts with. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.

Advantages And Limitations For Lab Experiments

Norchloroepibatidine has several advantages for use in lab experiments. The compound is highly selective for Norchloroepibatidine, which allows for specific modulation of these receptors without affecting other ion channels or receptors. The compound is also highly potent, which allows for the use of low concentrations in experiments. However, the compound has some limitations, including its relatively short half-life and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Norchloroepibatidine. One potential direction is the development of more potent and selective analogs of the compound. Another potential direction is the study of the compound's effects on other physiological and biochemical processes, including immune function and metabolism. Additionally, the compound's potential use in the treatment of various neurological disorders should be further explored, including its potential use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of Norchloroepibatidine involves several steps, starting with the preparation of 2-bromo-5-chloropyridine, which is then treated with sodium hydride to form the corresponding pyridine anion. The pyridine anion is then reacted with 2,6-dimethylphenyl isocyanate to form the desired product Norchloroepibatidine. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

Norchloroepibatidine has been extensively studied for its potential applications in the field of neuroscience and medicinal chemistry. The compound has been shown to interact with Norchloroepibatidine, which are known to play a crucial role in various physiological and biochemical processes in the human body. The compound has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential use in pain management.

properties

CAS RN

155322-26-2

Product Name

Norchloroepibatidine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

(1R,2R,4S)-2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2/t9-,10+,11+/m0/s1

InChI Key

GYACOUGJSVTBRX-HBNTYKKESA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=CC=C3

SMILES

C1CC2C(CC1N2)C3=CN=CC=C3

Canonical SMILES

C1CC2C(CC1N2)C3=CN=CC=C3

Other CAS RN

155322-26-2

synonyms

(1S,2S,4R)-exo-2-(3-pyridyl)-7-azabicyclo(2.2.1)heptane
2-(3-pyridyl)-7-azabicyclo(2.2.1)heptane hydrochloride
norchloroepibatidine
norchloroepibatidine dihydrochloride, (exo-(+-))-isomer
norchloroepibatidine, (1R-exo)-isomer
norchloroepibatidine, (endo-(+-))-isomer
norchloroepibatidine, (exo-(+-))-isome

Origin of Product

United States

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